2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid typically involves the reaction of 4-[(Dimethylamino)sulfonyl]benzoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid is primarily used in proteomics research. It is employed as a reagent for labeling and identifying proteins in complex biological samples. This compound helps in the study of protein-protein interactions, post-translational modifications, and protein localization .
Mechanism of Action
The mechanism of action of 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid involves its ability to form stable amide bonds with proteins. This interaction allows for the selective labeling of proteins, facilitating their identification and analysis. The molecular targets include various amino acid residues in proteins, and the pathways involved are related to protein synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
4-[(Dimethylamino)sulfonyl]benzoic acid: A precursor in the synthesis of 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid.
N-(4-[(Dimethylamino)sulfonyl]benzoyl)glycine: Another compound used in proteomics research with similar labeling properties.
Uniqueness
This compound is unique due to its specific structure, which allows for efficient and selective labeling of proteins. This makes it particularly valuable in proteomics research, where precise identification and analysis of proteins are crucial .
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8(12(16)17)13-11(15)9-4-6-10(7-5-9)20(18,19)14(2)3/h4-8H,1-3H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEQOHQIPUQVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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